1-(1-Methyl-1H-imidazol-2-yl)heptan-1-one
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Overview
Description
1-(1-Methyl-1H-imidazol-2-yl)heptan-1-one is an organic compound featuring an imidazole ring substituted with a methyl group and a heptanone chain. This compound is part of the broader class of imidazole derivatives, which are known for their diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-imidazol-2-yl)heptan-1-one typically involves the reaction of imidazole with methyl tert-butyl ether to form an imidazole compound, followed by an acylation reaction with heptanone to yield the target compound . Another method involves the reaction of 1-(1-imidazol-2-yl)ethan-1-one with methyl iodide in the presence of potassium carbonate and anhydrous acetonitrile under nitrogen atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-imidazol-2-yl)heptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
1-(1-Methyl-1H-imidazol-2-yl)heptan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-imidazol-2-yl)heptan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
1-(1-Methyl-1H-imidazol-2-yl)pentan-2-one: A structurally similar compound with a shorter carbon chain.
1-Methyl-2-trichloroacetylimidazole: Another imidazole derivative with different substituents.
Uniqueness: 1-(1-Methyl-1H-imidazol-2-yl)heptan-1-one is unique due to its specific substitution pattern and chain length, which can influence its chemical reactivity and biological activity. The presence of the heptanone chain can enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic targets.
Properties
CAS No. |
95633-74-2 |
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Molecular Formula |
C11H18N2O |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-(1-methylimidazol-2-yl)heptan-1-one |
InChI |
InChI=1S/C11H18N2O/c1-3-4-5-6-7-10(14)11-12-8-9-13(11)2/h8-9H,3-7H2,1-2H3 |
InChI Key |
QJAQSFVUJZQTMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C1=NC=CN1C |
Origin of Product |
United States |
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